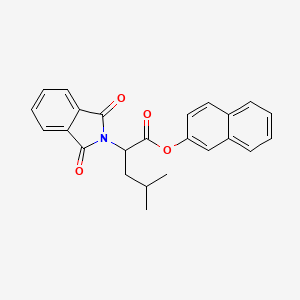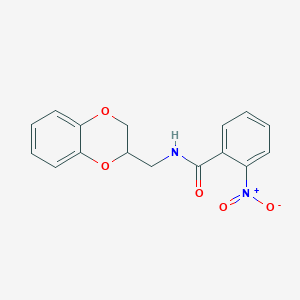![molecular formula C16H19NO3 B3939707 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939707.png)
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
描述
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as EACC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EACC belongs to the class of cyclohexene carboxylic acids and has been found to exhibit promising anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with various proteins and enzymes in the body. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to bind to the active site of STAT3, inhibiting its activity and preventing cancer cell proliferation and survival. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been found to inhibit the activity of NF-κB, which reduces the production of pro-inflammatory cytokines and reduces inflammation in the body.
Biochemical and Physiological Effects
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to exhibit various biochemical and physiological effects in the body. In cancer cells, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid induces apoptosis and inhibits cell proliferation. In addition, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits the activity of STAT3, which is involved in cancer cell survival. In inflammatory diseases, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid reduces inflammation by inhibiting the activity of NF-κB and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. It can be synthesized in large quantities with high purity, which makes it suitable for in vitro and in vivo studies. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been found to exhibit low toxicity, which makes it safe for use in animal studies. However, one limitation of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of interest is the development of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid analogs that exhibit improved solubility and potency. Another area of interest is the investigation of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in combination with other anti-cancer and anti-inflammatory agents, which may enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in animal models and clinical trials.
In conclusion, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a promising chemical compound that exhibits potential therapeutic applications in cancer and inflammatory diseases. Its anti-cancer and anti-inflammatory properties make it a valuable tool for scientific research, and its synthesis method and mechanism of action have been well-established. Further research is needed to fully understand the potential of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in the treatment of cancer and inflammatory diseases.
科学研究应用
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer research, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to inhibit the activity of a protein called STAT3, which is involved in cancer cell proliferation and survival.
Inflammatory diseases such as arthritis and colitis are characterized by excessive inflammation in the body. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to exhibit anti-inflammatory properties by inhibiting the activity of a protein called NF-κB, which is involved in the inflammatory response. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that promote inflammation.
属性
IUPAC Name |
6-[(4-ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-4,7-10,13-14H,2,5-6H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHAXWVEYGZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B3939631.png)

![N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3939645.png)
![1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3939652.png)
![3-{[4-(acetyloxy)benzoyl]amino}-4-methylbenzoic acid](/img/structure/B3939665.png)
![methyl 4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate](/img/structure/B3939676.png)

![2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole](/img/structure/B3939692.png)

![4-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B3939706.png)
![methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3939712.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939718.png)
![2,6-dimethoxy-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3939720.png)